molecular formula C13H18O2 B14322784 2,2-Dimethyl-5-(propan-2-yl)-2,3-dihydro-1-benzofuran-6-ol CAS No. 110107-50-1

2,2-Dimethyl-5-(propan-2-yl)-2,3-dihydro-1-benzofuran-6-ol

Cat. No.: B14322784
CAS No.: 110107-50-1
M. Wt: 206.28 g/mol
InChI Key: XDRDBXTUFKORCE-UHFFFAOYSA-N
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Description

2,2-Dimethyl-5-(propan-2-yl)-2,3-dihydro-1-benzofuran-6-ol is an organic compound belonging to the class of benzofurans Benzofurans are known for their diverse biological activities and are often found in natural products and synthetic pharmaceuticals

Preparation Methods

The synthesis of 2,2-Dimethyl-5-(propan-2-yl)-2,3-dihydro-1-benzofuran-6-ol can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The reaction typically requires a catalyst to facilitate the formation of the benzofuran ring. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

Chemical Reactions Analysis

2,2-Dimethyl-5-(propan-2-yl)-2,3-dihydro-1-benzofuran-6-ol undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.

    Addition: Electrophilic addition reactions can occur at the double bonds present in the benzofuran ring, leading to the formation of various addition products.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents on the benzofuran ring.

Scientific Research Applications

2,2-Dimethyl-5-(propan-2-yl)-2,3-dihydro-1-benzofuran-6-ol has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Medicine: Potential therapeutic applications include its use as a precursor for drug development, particularly in designing compounds with anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: It can be used in the production of specialty chemicals, fragrances, and other industrial products.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-5-(propan-2-yl)-2,3-dihydro-1-benzofuran-6-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

When compared to other benzofuran derivatives, 2,2-Dimethyl-5-(propan-2-yl)-2,3-dihydro-1-benzofuran-6-ol stands out due to its unique substituents, which confer distinct chemical and biological properties. Similar compounds include:

    2,3-Dihydro-1-benzofuran: Lacks the specific substituents present in the target compound, resulting in different reactivity and applications.

    5-Isopropyl-2,3-dihydro-1-benzofuran:

Properties

CAS No.

110107-50-1

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

2,2-dimethyl-5-propan-2-yl-3H-1-benzofuran-6-ol

InChI

InChI=1S/C13H18O2/c1-8(2)10-5-9-7-13(3,4)15-12(9)6-11(10)14/h5-6,8,14H,7H2,1-4H3

InChI Key

XDRDBXTUFKORCE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=C2C(=C1)CC(O2)(C)C)O

Origin of Product

United States

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